(2S)-2-Isocyanatooctane
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This could include its reactivity, the products it forms, the conditions needed for the reactions, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, density, and various spectroscopic properties. It could also include the compound’s stability and reactivity .Scientific Research Applications
Mechanistic Aspects of Hydrocarbon Activation
A study by Ingelsten et al. (2006) delves into the mechanism of lean NO(2) reduction by hydrocarbons over HZSM-5, highlighting the role of isocyanate species in hydrocarbon activation. The research reveals a significant correlation between the formation of isocyanate species, the consumption of water, and the formation of amine species, thereby confirming the involvement of isocyanate species in hydrocarbon-derived reactions over Brønsted acid sites. This finding underscores the importance of isocyanate species in environmental catalysis and pollution control technologies Ingelsten, Palmqvist, & Skoglundh, 2006.
Synthesis of Uranium Metallocene Compounds
Brennan and Andersen (2002) explored the electron-transfer reactions of trivalent uranium, leading to the preparation and structural analysis of uranium metallocene compounds involving isocyanate intermediates. Their work offers insights into the bonding characteristics and reactivity of isocyanates with uranium, providing a foundation for further exploration of isocyanate applications in organometallic chemistry and materials science Brennan & Andersen, 2002.
Isomerization and Solute-Solvent Interactions
Levinger et al. (2003) investigated the isomerization and solute-solvent interactions of ethyl isocyanate, providing valuable data on the behavior of isocyanates in different solvent environments. Their research contributes to a deeper understanding of the dynamics and interactions at the molecular level, which is crucial for designing efficient isocyanate-based reactions in synthetic organic chemistry Levinger, Davis, Behera, Myers, Stromberg, & Fayer, 2003.
Palladium-Catalyzed Synthesis of Pyrroles
Chen et al. (2019) described an innovative route for synthesizing 2-amino-4-cyanopyrrole derivatives via palladium-catalyzed reductive insertion of alkynyl imines with isocyanides. This work not only demonstrates the versatility of isocyanates in organic synthesis but also highlights their potential applications in the development of new methodologies for constructing heterocyclic compounds Chen, Shan, Li, You, Sun, & Qiu, 2019.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-isocyanatooctane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWPDIQXUDUDPL-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314071 | |
Record name | (2S)-2-Isocyanatooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Isocyanatooctane | |
CAS RN |
745783-87-3 | |
Record name | (2S)-2-Isocyanatooctane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745783-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-Isocyanatooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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